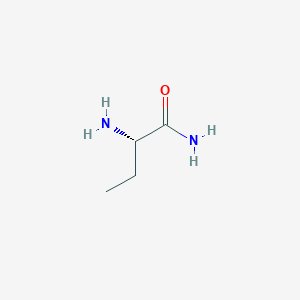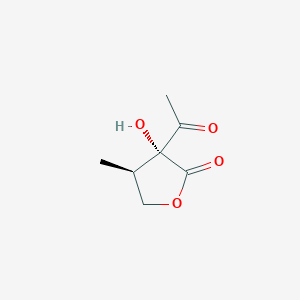
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, also known as AMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of ribose and has a unique structure that makes it a promising candidate for various applications.
Mechanism Of Action
The mechanism of action of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to modulate the immune response and inhibit tumor growth. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines, leading to a decrease in inflammation. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical And Physiological Effects
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a unique structure that makes it a useful building block for the synthesis of nucleotides and nucleic acids. However, one limitation of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. One area of interest is the development of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one-based cancer therapies. (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-tumor properties in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, research on the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a flavor enhancer and preservative in food products is ongoing. Finally, the use of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one as a building block for the synthesis of nucleotides and nucleic acids has potential applications in biotechnology and genetic engineering.
Synthesis Methods
The synthesis of (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one, while enzymatic synthesis involves the use of enzymes to catalyze the conversion of ribose to (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one. Enzymatic synthesis is preferred due to its high efficiency, selectivity, and mild reaction conditions.
Scientific Research Applications
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including biotechnology, medicine, and food science. In biotechnology, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a building block for the synthesis of nucleotides and nucleic acids. In medicine, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In food science, (3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one is used as a flavor enhancer and a preservative.
properties
CAS RN |
141979-34-2 |
|---|---|
Product Name |
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3R,4R)-3-acetyl-3-hydroxy-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4-3-11-6(9)7(4,10)5(2)8/h4,10H,3H2,1-2H3/t4-,7-/m1/s1 |
InChI Key |
VHMKLEZGFRNERW-CLZZGJSISA-N |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@@]1(C(=O)C)O |
SMILES |
CC1COC(=O)C1(C(=O)C)O |
Canonical SMILES |
CC1COC(=O)C1(C(=O)C)O |
synonyms |
2(3H)-Furanone, 3-acetyldihydro-3-hydroxy-4-methyl-, (3R-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




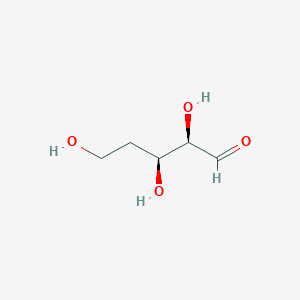
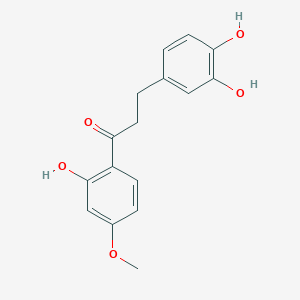
![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)
![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)

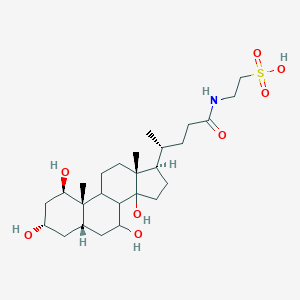
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
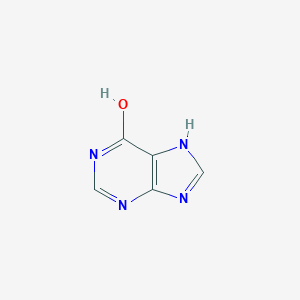
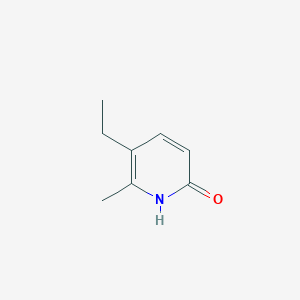
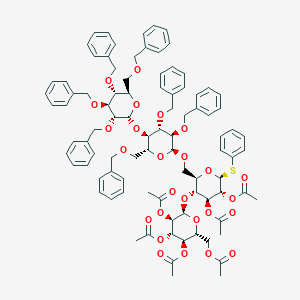
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
